molecular formula C7H9ClN4 B3114268 2-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride CAS No. 2007916-97-2

2-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride

Cat. No. B3114268
CAS RN: 2007916-97-2
M. Wt: 184.62
InChI Key: CULILRYBJVJWSI-UHFFFAOYSA-N
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Description

2-Methyl-2H-pyrazolo[3,4-b]pyridin-5-amine is a chemical compound with the molecular formula C7H8N4 . It is used in various chemical reactions and has been the subject of several studies .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including 2-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine, has been reported in the literature . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .


Molecular Structure Analysis

The molecular structure of 2-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine can be analyzed using various techniques such as NMR, HPLC, and LC-MS .


Chemical Reactions Analysis

2-Methyl-2H-pyrazolo[3,4-b]pyridin-5-amine has been used in the synthesis of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors . The compound showed acceptable activity with an IC50 value of 56 nM and inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine can be analyzed using various techniques such as NMR, HPLC, and LC-MS .

Scientific Research Applications

Biomedical Applications

Pyrazolo[3,4-b]pyridines, which include 2-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride, are a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers . These compounds have been described in more than 5500 references, including 2400 patents . They have diverse biomedical applications due to their structural similarity with the purine bases adenine and guanine .

Anti-Tuberculosis Activity

Some derivatives of pyrazolo[3,4-b]pyridine have shown promising results against Mycobacterium tuberculosis . In vitro Microplate Alamar Blue assay (MABA) assay against M. tuberculosis H37Rv strain and in silico analysis by binding to Pantothenate Synthetase from M. tuberculosis (MTBPS) have indicated that certain substitutions on the pyazolo[3,4-b]pyridine structure exhibit promising antituberculotic activity .

Drug Discovery

The pyrazolo[3,4-b]pyridine scaffold, which includes 2-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride, is a medicinally privileged structure . It provides enormous opportunities for the synthesis of a combinatorial library of new molecular entities (NCEs) for exploring structure-activity relationships (SAR) . This makes it a valuable tool in the field of drug discovery .

Synthesis of New Compounds

The pyrazolo[3,4-b]pyridine structure allows structural modifications at five positions namely N(1), C(3), C(4), C(5), and C(6), either during the ring formation or at the later stage of functional group modification . This versatility makes it a useful scaffold for the synthesis of new compounds .

Inhibitory Activity

Certain compounds of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, which are related to pyrazolo[3,4-b]pyridine, have shown significant inhibitory activity . This suggests potential applications of 2-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride in similar areas .

Molecular Docking Studies

Molecular docking studies have been used to evaluate the binding mode between certain pyrazolo[3,4-b]pyridine derivatives and TRKA . This suggests that 2-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride could also be used in similar molecular docking studies .

properties

IUPAC Name

2-methylpyrazolo[3,4-b]pyridin-5-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4.ClH/c1-11-4-5-2-6(8)3-9-7(5)10-11;/h2-4H,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CULILRYBJVJWSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=C(C=NC2=N1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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